molecular formula C16H13ClN2OS2 B2446581 2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 895469-47-3

2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No.: B2446581
CAS No.: 895469-47-3
M. Wt: 348.86
InChI Key: QNLDHGYCYAZYJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis, the thioether group might be oxidized, and the chlorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Activity Evaluation : Derivatives of benzothiazole, specifically N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, have been synthesized and evaluated for their antitumor activity against various human tumor cell lines. Some derivatives have shown considerable anticancer activity, suggesting the potential therapeutic use of such compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives : Studies have indicated that rhodanine-3-acetic acid-based derivatives exhibit antimicrobial activity against a variety of bacterial, mycobacterial, and fungal pathogens, highlighting the potential of such compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Photovoltaic Efficiency and Material Science Applications

  • Spectroscopic, Quantum Mechanical Studies, and Photovoltaic Efficiency Modeling : Certain benzothiazolinone acetamide analogs have been synthesized and analyzed for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have demonstrated good light harvesting efficiency (LHE) and free energy of electron injection, suggesting their suitability for photovoltaic applications (Mary et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with a specific biological target to exert its effect .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it might be further studied as a potential drug .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-10-18-14-8-12(4-7-15(14)22-10)19-16(20)9-21-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLDHGYCYAZYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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